molecular formula C15H19N3O5 B4801232 2-{[3-Oxo-3-(2-pentanoylhydrazinyl)propanoyl]amino}benzoic acid

2-{[3-Oxo-3-(2-pentanoylhydrazinyl)propanoyl]amino}benzoic acid

Cat. No.: B4801232
M. Wt: 321.33 g/mol
InChI Key: RIQOMMSRRAVPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-Oxo-3-(2-pentanoylhydrazinyl)propanoyl]amino}benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a hydrazinyl-propanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-Oxo-3-(2-pentanoylhydrazinyl)propanoyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of the hydrazinyl-propanoyl intermediate. This intermediate is then reacted with benzoic acid under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-{[3-Oxo-3-(2-pentanoylhydrazinyl)propanoyl]amino}benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[3-Oxo-3-(2-pentanoylhydrazinyl)propanoyl]amino}benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[3-Oxo-3-(2-pentanoylhydrazinyl)propanoyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-Oxo-3-(2-butanoylhydrazinyl)propanoyl]amino}benzoic acid
  • 2-{[3-Oxo-3-(2-hexanoylhydrazinyl)propanoyl]amino}benzoic acid
  • 2-{[3-Oxo-3-(2-heptanoylhydrazinyl)propanoyl]amino}benzoic acid

Uniqueness

Compared to similar compounds, 2-{[3-Oxo-3-(2-pentanoylhydrazinyl)propanoyl]amino}benzoic acid is unique due to its specific hydrazinyl-propanoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[3-oxo-3-(2-pentanoylhydrazinyl)propanoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c1-2-3-8-12(19)17-18-14(21)9-13(20)16-11-7-5-4-6-10(11)15(22)23/h4-7H,2-3,8-9H2,1H3,(H,16,20)(H,17,19)(H,18,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQOMMSRRAVPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NNC(=O)CC(=O)NC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001330107
Record name 2-[[3-oxo-3-(2-pentanoylhydrazinyl)propanoyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662035
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

304875-94-3
Record name 2-[[3-oxo-3-(2-pentanoylhydrazinyl)propanoyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001330107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-Oxo-3-(2-pentanoylhydrazinyl)propanoyl]amino}benzoic acid
Reactant of Route 2
Reactant of Route 2
2-{[3-Oxo-3-(2-pentanoylhydrazinyl)propanoyl]amino}benzoic acid
Reactant of Route 3
Reactant of Route 3
2-{[3-Oxo-3-(2-pentanoylhydrazinyl)propanoyl]amino}benzoic acid
Reactant of Route 4
Reactant of Route 4
2-{[3-Oxo-3-(2-pentanoylhydrazinyl)propanoyl]amino}benzoic acid
Reactant of Route 5
Reactant of Route 5
2-{[3-Oxo-3-(2-pentanoylhydrazinyl)propanoyl]amino}benzoic acid
Reactant of Route 6
2-{[3-Oxo-3-(2-pentanoylhydrazinyl)propanoyl]amino}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.